3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15301716
InChI: InChI=1S/C24H32N2O5/c1-28-19-10-8-17(9-11-19)20(26-12-6-5-7-13-26)16-25-24(27)18-14-21(29-2)23(31-4)22(15-18)30-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27)
SMILES:
Molecular Formula: C24H32N2O5
Molecular Weight: 428.5 g/mol

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide

CAS No.:

Cat. No.: VC15301716

Molecular Formula: C24H32N2O5

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide -

Specification

Molecular Formula C24H32N2O5
Molecular Weight 428.5 g/mol
IUPAC Name 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide
Standard InChI InChI=1S/C24H32N2O5/c1-28-19-10-8-17(9-11-19)20(26-12-6-5-7-13-26)16-25-24(27)18-14-21(29-2)23(31-4)22(15-18)30-3/h8-11,14-15,20H,5-7,12-13,16H2,1-4H3,(H,25,27)
Standard InChI Key JNMDZLBHBAQUQO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3

Introduction

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide is a complex organic compound belonging to the benzamide class. It features a benzamide core with three methoxy groups at the 3, 4, and 5 positions, along with a piperidine moiety connected through an ethyl chain to a para-methoxyphenyl group. This intricate structure suggests potential interactions with biological targets due to its multiple functional groups.

Synthesis and Chemical Reactivity

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity. The compound can undergo various chemical reactions typical for benzamide derivatives, including hydrolysis and amidation reactions.

Applications and Future Research Directions

3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide holds potential applications in various scientific fields, particularly in pharmacology. Its unique structure and functional groups make it a candidate for further investigation into its biological activities and potential therapeutic uses.

Field of ApplicationPotential Use
PharmacologyInvestigating interactions with neurotransmitter receptors or enzymes
Medicinal ChemistryDesigning new therapeutic agents based on its structural features

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator